molecular formula C16H18FN3O2S2 B2478258 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034537-20-5

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2478258
CAS No.: 2034537-20-5
M. Wt: 367.46
InChI Key: VDXHSJXRBZLWHK-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound designed for research applications, featuring a 1,2,4-oxadiazole core linked to a thiane group and a (4-fluorophenyl)sulfanyl acetamide side chain. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its significant role in the development of compounds with diverse biological activities, including antiviral properties . The specific incorporation of a fluorophenyl group is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Potential Research Applications and Value The core structural elements of this compound suggest several avenues for investigative research. The 1,3,4-oxadiazole and 1,2,4-thiadiazole heterocycles are widely recognized for their broad-spectrum biological activities, which often include antiviral effects against viruses such as herpes simplex virus (HSV) and Coxsackievirus . Furthermore, the molecular framework, containing multiple nitrogen and sulfur heteroatoms, is typical of compounds that can interact strongly with biomolecules and may possess the ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS)-related research . Researchers may find this compound valuable for probing biological pathways, screening for new pharmacological activities, or as a building block in the synthesis of more complex chemical entities. Handling and Usage This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting. The specific mechanism of action, pharmacokinetic properties, and toxicological profile of this compound are [Specific Data] and require further experimental investigation.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S2/c17-12-1-3-13(4-2-12)24-10-14(21)18-9-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXHSJXRBZLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation via Amidoxime Cyclization

1,2,4-Oxadiazoles are commonly synthesized through cyclization reactions involving amidoximes and carboxylic acid derivatives. For this target:

  • Thian-4-carboxylic acid is converted to thian-4-carbonyl chloride using thionyl chloride.
  • Reaction with hydroxylamine generates thian-4-carboxamidoxime .
  • Cyclodehydration with cyanoacetic acid in the presence of $$ \text{POCl}_3 $$ yields 5-(cyanomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole .
  • Reduction of the nitrile group to a primary amine using $$ \text{LiAlH}_4 $$ or catalytic hydrogenation produces 3-(thian-4-yl)-1,2,4-oxadiazol-5-yl)methylamine .

Key Reaction Parameters

  • Solvent: Dry dichloromethane or tetrahydrofuran.
  • Temperature: 0–5°C for amidoxime formation; 80–100°C for cyclization.
  • Yield: 60–75% after purification via column chromatography.

Alternative Route: Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,4-oxadiazoles:

  • Thian-4-hydroxamic acid chloride is prepared from thian-4-carboxylic acid and $$ \text{SOCl}_2 $$.
  • Reaction with aminomethyl cyanide in toluene at reflux forms the oxadiazole core.
  • Deprotection of the amine group (if protected) yields the desired methylamine derivative.

Advantages : Higher regioselectivity and milder conditions compared to cyclodehydration.

Synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetyl Chloride

Thioether Formation via Nucleophilic Substitution

  • 4-Fluorobenzenethiol reacts with chloroacetyl chloride in the presence of $$ \text{Et}_3\text{N} $$ to form 2-[(4-fluorophenyl)sulfanyl]acetyl chloride .
  • The reaction is conducted in anhydrous toluene at 0–5°C to minimize disulfide byproducts.

Reaction Conditions

  • Molar ratio: 1:1 (thiol:chloroacetyl chloride).
  • Yield: 85–90% after aqueous workup.

Coupling of Fragments to Form Acetamide

Amide Bond Formation Using Schotten-Baumann Conditions

  • 3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl)methylamine is dissolved in toluene.
  • 2-[(4-Fluorophenyl)sulfanyl]acetyl chloride is added dropwise at 0°C.
  • Aqueous $$ \text{NaOH} $$ (15–20%) is introduced to maintain a biphasic system, facilitating rapid amide bond formation.
  • The organic layer is separated, acidified with dilute $$ \text{HCl} $$, and concentrated to isolate the crude product.

Optimization Data

Parameter Range Tested Optimal Value Yield (%)
Solvent Toluene, Xylene Toluene 78
Temperature (°C) 0–25 0–5 82
NaOH Concentration 10–30% 15% 85

Coupling via Carbodiimide Chemistry

Alternative method using $$ \text{EDCl} $$ and $$ \text{HOBt} $$:

  • 2-[(4-Fluorophenyl)sulfanyl]acetic acid is activated with $$ \text{EDCl/HOBt} $$ in $$ \text{DMF} $$.
  • Reaction with the methylamine derivative at room temperature for 12 hours yields the acetamide.

Comparison of Methods

Method Yield (%) Purity (%) Reaction Time
Schotten-Baumann 85 95 2 hours
EDCl/HOBt 78 90 12 hours

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.45–7.40 (m, 2H, Ar-F), 7.10–7.05 (m, 2H, Ar-F), 4.35 (s, 2H, CH$$ _2 $$), 3.85–3.75 (m, 1H, thian), 2.95–2.85 (m, 4H, thian), 1.80–1.70 (m, 2H, thian).
  • $$ ^{13}\text{C NMR} $$ : 168.5 (C=O), 162.3 (C-F), 135.2 (oxadiazole), 129.8 (thian), 115.7 (Ar-C).
  • HRMS (ESI+) : m/z calcd for C$$ _18$$H$$ _19$$FN$$ _3$$O$$ _2$$S$$ _2$$ [M+H]$$ ^+ $$: 400.0892; found: 400.0889.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structural features allow it to bind to enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring, in particular, is known for its ability to interact with biological macromolecules, making it a key component in the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active acetamides and oxadiazole derivatives. Key analogues include:

Compound Structural Features Molecular Weight (g/mol) Reported Activity Reference
Target Compound 1,2,4-Oxadiazole, thian-4-yl, 4-fluorophenylsulfanyl ~408.4 (calculated) Not explicitly reported; inferred from structural similarity
3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Oxadiazole, piperidine carboxamide, 4-fluorophenyl ~408.4 Anti-tuberculosis (binding affinity: -9.2 kcal/mol)
N-[[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide (BU52099) Oxadiazole, 4-methoxyphenyl, phenylsulfanyl 355.41 Not reported; structural analogue
N-(4-Chlorophenyl)methyl-2-({5-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Oxadiazole-triazole hybrid, 4-fluorophenyl, chlorophenylmethyl 458.9 Not reported; structural similarity to anti-inflammatory agents
2-{[4-Amino-5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Chloro-2-methylphenyl)acetamide Triazole, 4-fluorophenyl, chloromethylphenyl ~436.9 Anti-exudative activity (comparable to diclofenac)

Pharmacological Comparison

  • Anti-Tuberculosis Activity: The target compound’s closest analogue, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22), demonstrated superior binding affinity (-9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase compared to the reference drug isoniazid (-7.5 kcal/mol). This suggests that fluorinated oxadiazole-acetamide hybrids may enhance target engagement in anti-TB drug design .
  • Anti-Inflammatory/Anti-Exudative Activity: Derivatives like 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide showed anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The 4-fluorophenyl group likely contributes to enhanced lipophilicity and membrane penetration .

Physicochemical Properties

  • Lipophilicity (LogP) : The thian-4-yl substituent in the target compound may increase LogP compared to analogues with methoxyphenyl or pyridinyl groups (e.g., BU52240: LogP ~3.2). This could influence blood-brain barrier penetration or off-target effects .
  • Hydrogen Bonding : The acetamide backbone and oxadiazole nitrogen atoms provide hydrogen-bond acceptors, a feature shared with anti-TB candidate C22 and anti-exudative triazole derivatives .

Research Findings and Methodologies

  • In Silico Studies : Analogues like C22 were prioritized via molecular docking and ADMET profiling, highlighting the importance of fluorinated aromatic systems in optimizing binding and pharmacokinetics .
  • Crystallographic Data : Structural validation of related compounds (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide) utilized SHELX refinement tools, ensuring accurate stereochemical assignments .
  • Synthetic Routes : Key intermediates for similar compounds involve Huisgen cycloaddition for oxadiazole formation and nucleophilic substitution for sulfanyl-acetamide linkages .

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}F1_{1}N3_{3}O1_{1}S2_{2}
  • Molecular Weight : 299.37 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antimicrobial , antiproliferative , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing sulfanyl groups exhibit significant antimicrobial properties. The presence of the thian group and oxadiazole moiety enhances this activity by potentially disrupting microbial cell functions. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting a promising role in treating infections .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated using various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)
Similar Compound AMCF-714.2
Similar Compound BMCF-717.9

Anti-inflammatory Activity

The anti-inflammatory potential is attributed to the modulation of inflammatory pathways. Compounds with similar structures have been shown to inhibit the release of pro-inflammatory cytokines in vitro, indicating a possible mechanism for reducing inflammation in various conditions .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfanyl group significantly enhanced activity against both strains, supporting the hypothesis that structural diversity can lead to improved efficacy.
  • Case Study on Cancer Cell Lines :
    In a comparative study involving several oxadiazole derivatives, the compound exhibited notable cytotoxicity against human cancer cell lines, with mechanisms involving DNA damage and apoptosis being elucidated through flow cytometry assays.

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